molecular formula C23H15F3N2OS B12157799 2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

货号: B12157799
分子量: 424.4 g/mol
InChI 键: HZGFPJAHWBOYER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a central 1,3-thiazole ring substituted with two phenyl groups at positions 2 and 2. The carboxamide group at position 5 is linked to a 3-(trifluoromethyl)phenyl moiety. This compound is of interest due to the trifluoromethyl group’s ability to enhance metabolic stability and hydrophobic interactions in biological systems .

属性

分子式

C23H15F3N2OS

分子量

424.4 g/mol

IUPAC 名称

2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H15F3N2OS/c24-23(25,26)17-12-7-13-18(14-17)27-21(29)20-19(15-8-3-1-4-9-15)28-22(30-20)16-10-5-2-6-11-16/h1-14H,(H,27,29)

InChI 键

HZGFPJAHWBOYER-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

产品来源

United States

准备方法

Hantzsch Thiazole Synthesis

The Hantzsch method involves cyclocondensation of α-halo ketones with thioureas. For 2,4-diphenyl substitution:

  • Reactants :

    • α-Bromoacetophenone (2 equivalents)

    • N-Phenylthiourea

  • Conditions : Reflux in ethanol (12–24 h) under inert atmosphere.

  • Mechanism : The thiourea’s sulfur attacks the α-carbon of the ketone, followed by cyclization and elimination of HBr.

This route yields 2,4-diphenylthiazole with a carboxylic acid group at position 5 if an α-keto acid derivative is used. Modifications, such as substituting α-bromo-β-keto esters, directly introduce the carboxylate group.

Oxidative Cyclization of Thioamides

Alternative routes utilize thioamide precursors:

  • Reactants :

    • Benzaldehyde derivatives

    • Thioacetamide

  • Conditions : Phosphoric acid or iodine/K2_2CO3_3 in 1,4-dioxane.

  • Outcome : Forms the thiazole ring via dehydrogenation, though yields are lower (~60%) compared to Hantzsch.

Carboxamide Functionalization

Introducing the N-[3-(trifluoromethyl)phenyl] carboxamide group at position 5 requires coupling the thiazole-5-carboxylic acid with 3-(trifluoromethyl)aniline.

Carbodiimide-Mediated Coupling

Protocol :

  • Activation :

    • 2,4-Diphenylthiazole-5-carboxylic acid (1 eq)

    • EDCI (1.2 eq) and DMAP (0.1 eq) in anhydrous DCM under argon.

  • Amination :

    • Add 3-(trifluoromethyl)aniline (1.5 eq) and stir for 48 h.

  • Workup :

    • Wash with 5% HCl (removes excess amine), dry over Na2_2SO4_4, and purify via silica gel chromatography (hexane/EtOAc).

Key Data :

ParameterValueSource
Yield50–66%
Reaction Time48 h
Purification MethodColumn chromatography

T3P®-Promoted Amidation

T3P® (propylphosphonic anhydride) enhances efficiency:

  • Conditions :

    • Carboxylic acid (1 eq), amine (1.2 eq), T3P® (1.5 eq) in DMF at 80°C.

  • Advantages :

    • Yields >85% in 2–4 h.

    • Reduced epimerization risk vs. carbodiimides.

One-Pot Sequential Synthesis

Combining thiazole formation and amidation in a single vessel improves throughput:

  • Step 1 : Synthesize thiazole-5-carboxylic acid via Hantzsch.

  • Step 2 : Without isolation, add EDCI/DMAP and 3-(trifluoromethyl)aniline.

  • Yield : ~40% overall due to intermediate instability.

Characterization and Validation

Critical analytical data for confirming structure:

Spectroscopic Data

  • 1^1H NMR (DMSO-d6):

    • δ 10.16 (s, 1H, NH), 7.55–7.12 (m, Ar-H), 2.66 (s, 3H, CH3).

  • HRMS : m/z [M+H]+^+ calcd. for C23H15F3N2OS: 424.4; found: 424.4.

Chromatographic Purity

  • HPLC : >95% purity using C18 column (MeCN/H2O gradient).

Optimization Strategies

Solvent Screening

SolventYield (%)Purity (%)
DCM6695
DMF7293
THF5890

DMF marginally improves yield but complicates purification.

Catalytic Additives

  • Triethylamine : Increases yield by 15% via acid scavenging.

  • Microwave Assistance : Reduces reaction time to 2 h with comparable yields.

Challenges and Solutions

  • Low Solubility :

    • Use polar aprotic solvents (DMF, DMSO) during coupling.

  • Byproduct Formation :

    • Employ high-purity EDCI and fresh DMAP to minimize acylurea byproducts .

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including 2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide . The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG-2 (Liver)12.5
A-549 (Lung)15.0
MDA-MB-231 (Breast)10.0

In vitro studies indicate that the compound inhibits cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Beyond its anticancer capabilities, this thiazole derivative exhibits antimicrobial activity against several pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This antimicrobial property suggests potential applications in treating infections alongside cancer therapies.

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for evaluating the therapeutic potential of any drug candidate.

Table: ADME Properties

PropertyValue
Bioavailability75%
Half-life8 hours
MetabolismHepatic (CYP450)
ExcretionRenal

These properties indicate a favorable profile for further development in clinical settings.

作用机制

The mechanism of action of 2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the thiazole ring provides a scaffold for interaction with biological macromolecules. This compound can modulate various biochemical pathways, leading to its observed biological effects.

相似化合物的比较

Substituent Variations on the Thiazole Ring

Key Example :

  • 2-(3,4-Dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide Molecular Formula: C20H17F3N2O3S Structural Differences: Replaces the 2,4-diphenyl groups with a 3,4-dimethoxyphenyl (electron-donating) and a methyl group. Implications: The methoxy groups may increase solubility but reduce lipophilicity compared to the diphenyl substituents.

Table 1: Substituent Effects on Thiazole Core

Compound Substituents (Thiazole Ring) Molecular Weight Key Properties
Target Compound 2,4-Diphenyl Not Provided High lipophilicity, potential for π-π interactions
2-(3,4-Dimethoxyphenyl)-4-methyl analog 3,4-Dimethoxyphenyl + Methyl 422.42 Enhanced solubility, moderate steric bulk

Carboxamide-Linked Aryl Group Modifications

The 3-(trifluoromethyl)phenyl group is a recurring motif in bioactive compounds. Comparisons include:

  • N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide Structural Difference: Replaces the trifluoromethylphenyl group with a cyano-substituted cyclopentathiophene.
  • N′-3-(Trifluoromethyl)phenyl Derivatives of Guanidines

    • Key Finding : Substitution at the 3-(trifluoromethyl)phenyl position (e.g., halo or methyl groups) significantly impacts binding affinity. For example, compound 49 (Table 5 in ) showed reduced affinity compared to analogs with optimized substituents .

Core Heterocycle Replacements

  • 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Structural Difference: Replaces the thiazole core with a thiazolidinone (saturated thiazole with a ketone). Implications: The thiazolidinone core may confer conformational rigidity, altering binding kinetics compared to the planar thiazole ring .
  • N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide

    • Structural Difference : Uses a thiadiazole ring instead of thiazole.
    • Implications : Thiadiazoles often exhibit stronger electron-withdrawing effects, which could modulate reactivity and interaction with biological targets .

Table 2: Physicochemical Comparison

Compound LogP (Predicted) Solubility Metabolic Stability
Target Compound High (~4.5) Low (lipophilic) High (due to CF3)
2-(3,4-Dimethoxyphenyl)-4-methyl analog Moderate (~3.2) Moderate Moderate
Thiadiazole carboxamide () ~2.8 High Low (no CF3)

生物活性

2,4-Diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a synthetic compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H18F3N2OSC_{23}H_{18}F_3N_2OS with a molecular weight of approximately 458.88 g/mol. The presence of the thiazole ring and the trifluoromethyl group are critical for its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. The compound exhibits significant growth inhibition against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
Human Colon Adenocarcinoma20.0
Human Lung Adenocarcinoma15.5
Breast Cancer18.0
Melanoma22.0

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, primarily through the inhibition of Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells .

The thiazole moiety contributes to the compound's ability to interact with biological targets effectively. Studies suggest that the trifluoromethyl group enhances lipophilicity and bioavailability, facilitating better interaction with cellular membranes and targets .

  • Apoptosis Induction : The compound activates caspases and promotes mitochondrial dysfunction leading to apoptotic cell death.
  • Cell Cycle Arrest : It induces G1 phase arrest in various cancer cell lines, contributing to reduced proliferation rates.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl rings significantly affect biological activity. For instance:

  • Trifluoromethyl Substitution : Enhances activity due to increased electron-withdrawing effects.
  • Phenyl Ring Modifications : Substituents on the phenyl rings can either enhance or reduce activity based on their electronic properties .

Table 2: Structure-Activity Relationships

SubstituentEffect on Activity
TrifluoromethylIncreases potency
Electron-donating groupsEnhances cytotoxicity
Halogen substitutionsVaries; can enhance or reduce

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Study on Human Cancer Cell Lines : A study involving multiple human cancer cell lines demonstrated that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • In Vivo Studies : Animal models treated with thiazole derivatives showed reduced tumor sizes and improved survival rates compared to control groups .

常见问题

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes and reaction conditions for preparing 2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide? A: Synthesis typically involves multi-step protocols:

  • Step 1: Condensation of thiazole precursors (e.g., thioamides or α-haloketones) with trifluoromethylphenyl-substituted aldehydes to form the thiazole core .
  • Step 2: Carboxamide formation via coupling reactions (e.g., HATU/DCC-mediated amidation) between the thiazole-5-carboxylic acid derivative and 3-(trifluoromethyl)aniline.
  • Optimization: Control reaction temperature (60–80°C) and solvent polarity (DMF or THF) to improve yields (>75%) and purity (>95%). Confirm structure via 1H^1H-/13C^{13}C-NMR, HRMS, and HPLC (retention time: ~12.3 min, C18 column) .

Structural Confirmation and Purity Analysis

Q: Which spectroscopic and chromatographic methods are critical for validating the compound’s structure and purity? A: A combination of techniques is required:

  • NMR: 1H^1H-NMR (δ 8.2–7.2 ppm for aromatic protons, δ 3.1 ppm for CF3_3) and 19F^{19}F-NMR (δ -63 ppm for trifluoromethyl) .
  • Mass Spectrometry: HRMS (calculated [M+H]+^+: 485.12, observed: 485.11) .
  • HPLC: Purity >98% with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

Biological Activity Profiling

Q: How can researchers design assays to evaluate the compound’s potential biological activities (e.g., kinase inhibition)? A: Methodological approaches include:

  • In vitro kinase assays: Use recombinant enzymes (e.g., EGFR or VEGFR2) with ATP-Glo™ luminescence to measure IC50_{50} values. Compare against positive controls (e.g., erlotinib) .
  • Cellular viability assays: Treat cancer cell lines (e.g., MCF-7, A549) and quantify inhibition via MTT/WST-1. Include dose-response curves (1–100 µM) and calculate EC50_{50} .
  • Data validation: Replicate experiments (n=3) and use ANOVA for statistical significance (p<0.05) .

Advanced Mechanistic Studies

Q: What strategies are recommended to resolve contradictions in reported biological activity data (e.g., divergent IC50_{50} values across studies)? A: Address discrepancies through:

  • Assay standardization: Control variables like ATP concentration (1 mM vs. 10 mM) or cell passage number .
  • Compound stability tests: Perform LC-MS to check degradation under assay conditions (e.g., pH 7.4, 37°C) .
  • Orthogonal validation: Use SPR (surface plasmon resonance) to confirm binding affinity and rule out false positives .

Structure-Activity Relationship (SAR) Analysis

Q: How can researchers systematically modify the compound’s structure to enhance potency or selectivity? A: Key SAR-driven modifications:

  • Substituent variation: Replace the 3-(trifluoromethyl)phenyl group with electron-withdrawing groups (e.g., nitro) to test impact on kinase binding .
  • Scaffold hopping: Synthesize oxazole or pyrazole analogs and compare activity profiles .
  • Computational modeling: Perform molecular docking (AutoDock Vina) to predict interactions with EGFR’s ATP-binding pocket (PDB: 1M17) .

In Vivo Pharmacokinetic Profiling

Q: What methodologies are used to assess the compound’s bioavailability and metabolic stability? A: Employ:

  • Pharmacokinetic (PK) studies: Administer orally (10 mg/kg) to rodents and measure plasma concentration via LC-MS/MS. Calculate t1/2_{1/2}, Cmax_{max}, and AUC .
  • Metabolic stability assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion over 60 min .
  • Tissue distribution: Use radiolabeled 14C^{14}C-compound and autoradiography to track accumulation in target organs .

Data Reproducibility and Cross-Study Comparisons

Q: How can researchers ensure reproducibility when comparing results with structurally similar compounds (e.g., thiazole derivatives)? A: Implement:

  • Reference standards: Use commercially available analogs (e.g., methyl thiazole carboxylates) as internal controls .
  • Inter-laboratory validation: Share protocols via platforms like Zenodo and participate in ring trials .
  • Meta-analysis: Aggregate data from PubChem or ChEMBL to identify trends (e.g., CF3_3-substituted thiazoles show higher logP vs. methyl groups) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。